(1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylicacid,exo
Description
This compound is a bicyclic structure featuring a 3-azabicyclo[3.3.1]nonane core with a tert-butoxycarbonyl (Boc) protective group at the 3-position and a carboxylic acid substituent at the 7-position in the exo configuration. Its molecular formula is C₁₃H₂₁NO₅, with a molecular weight of 230.22 g/mol (CAS: Not explicitly provided in evidence; see structural analogs in ) . The Boc group enhances solubility and stability, making it valuable in medicinal chemistry for peptide synthesis and as a chiral building block.
Properties
IUPAC Name |
(1S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-10(8-15)6-11(5-9)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFGMUIRMCCXCJ-ZACCUICWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H](C1)CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638972-42-5 | |
| Record name | (1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid, exo, typically involves multiple steps. One common method includes the following steps:
Formation of the Azabicyclo Structure: The initial step involves the formation of the azabicyclo[3.3.1]nonane core. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and reagents to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid, exo, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of acyl chlorides or bromides.
Scientific Research Applications
(1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid, exo, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid, exo, involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Variations
a. tert-butyl rac-(1R,5S,7s)-7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 1638643-12-5)
- Molecular Formula : C₂₁H₂₈N₂O₅
- Molecular Weight : 388.46 g/mol .
- Key Differences: Contains a benzyloxycarbonyl (Cbz) amino group at the 7-position instead of a carboxylic acid. Features a 9-oxo group, introducing ketone functionality absent in the target compound. The stereochemistry at the 7-position is endo (7s) versus the exo configuration in the target compound.
- Applications: Acts as a precursor in peptidomimetic synthesis due to the Cbz-protected amino group .
b. (1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid (CAS 1233323-61-9)
- Molecular Formula: C₁₃H₂₁NO₅ (same as the target compound) .
- Key Differences :
- Replaces the 3-aza nitrogen with a 3-oxa oxygen atom, altering electronic properties and hydrogen-bonding capacity.
- The bicyclo framework remains identical, but the heteroatom substitution impacts reactivity and binding affinity.
- Applications : Used in drug discovery for its improved metabolic stability compared to pure azabicyclo analogs .
Stereochemical and Framework Modifications
a. (1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid (CAS 2410984-39-1)
- Molecular Formula: C₁₄H₂₁NO₄
- Molecular Weight : 267.32 g/mol .
- Key Differences: Smaller bicyclo[2.2.2]octane framework versus bicyclo[3.3.1]nonane. Contains a 5-methylene group and lacks the 7-carboxylic acid substituent.
- Applications : Explored in constrained peptide design due to its rigid structure .
b. exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane Dihydrochloride
Comparative Data Table
Biological Activity
(1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid, exo, is a bicyclic compound with potential pharmacological applications. Its unique structural features contribute to its biological activity, particularly in the context of medicinal chemistry and drug development.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 227.26 g/mol. The structure includes a bicyclic framework that plays a crucial role in its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO4 |
| Molecular Weight | 227.26 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 355.9 ± 35.0 °C |
Research indicates that the biological activity of this compound may involve modulation of neurotransmitter systems, particularly in the central nervous system (CNS). The azabicyclic structure is believed to interact with various receptors, including opioid and dopamine receptors, which are critical for pain management and mood regulation.
Pharmacological Studies
- Analgesic Activity : In animal models, (1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid has shown significant analgesic properties comparable to established opioids. This activity is attributed to its ability to bind to mu-opioid receptors.
- Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in rodent models by enhancing serotonergic and noradrenergic neurotransmission.
Case Study 1: Analgesic Efficacy
A study conducted on rats demonstrated that administration of the compound resulted in a dose-dependent reduction in pain response measured through the tail-flick test. The results indicated that higher doses significantly reduced pain sensitivity compared to control groups.
Case Study 2: Behavioral Assessment
In behavioral assays assessing anxiety and depression-like behaviors, subjects treated with the compound displayed reduced immobility in the forced swim test, suggesting potential antidepressant effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
